
4-Benzoylbenzaldehyde
Vue d'ensemble
Description
4-Benzoylbenzaldehyde (4-BBA) is an aromatic aldehyde compound classified as an aromatic aldehyde. It is a colorless solid that is soluble in alcohol, ether, and benzene. 4-BBA has a wide range of applications in organic chemistry, including the synthesis of pharmaceuticals, organic dyes, and fragrances. It is also used in the manufacturing of detergents, plastics, and other industrial products. In addition, 4-BBA has been used in scientific research to study the mechanism of action of certain enzymes and proteins.
Applications De Recherche Scientifique
Novel Access to 4-Benzoylbenzaldehydes
Research by Maeda et al. (2000) has shown that 4-Benzoylbenzaldehydes can be predominantly produced from benzoyl chlorides without para-substituents, using samarium diiodide in a specific chemical process. This method offers a novel approach to synthesizing 4-Benzoylbenzaldehydes, highlighting their potential in chemical synthesis and applications (Maeda et al., 2000).
Applications in Liquid Crystal Mesophase Behaviour
Jamain and Khairuddean (2021) conducted research on the synthesis and characterization of compounds, including 4-Benzoylbenzaldehydes. Their findings suggest that these compounds exhibit nematic phases, which are relevant in the study of liquid crystals. This research opens avenues for the application of 4-Benzoylbenzaldehydes in materials science, particularly in the development and understanding of liquid crystal technologies (Jamain & Khairuddean, 2021).
Antioxidant and Anti-Inflammatory Activities
Sudha, Subbaiah, and Mahalakshmi (2021) explored the synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, including 4-Benzoylbenzaldehydes, and evaluated their antioxidant and anti-inflammatory activities. Their findings indicate significant biological activities, suggesting potential pharmaceutical applications of these compounds (Sudha, Subbaiah, & Mahalakshmi, 2021).
Synthesis and Biological Activity
Radi et al. (2019) studied the synthesis of new Schiff base compounds derived from 4-Amino benzoic acid and evaluated their biological activity. This research highlights the potential of 4-Benzoylbenzaldehydes in the development of new compounds with significant biological properties, which could be relevant in medicinal chemistry (Radi et al., 2019).
Copper-Catalyzed Oxidation
Wu et al. (2016) conducted research on the copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes, including 4-Benzoylbenzaldehydes. Their findings provide insights into efficient and environmentally friendly methods for the synthesis of these compounds, which is significant for industrial applications (Wu et al., 2016).
Molecular Docking Investigations
Ghalla et al. (2018) investigated the structural and electronic properties of 4-Benzoylbenzaldehydes, including their molecular docking behaviors. This research provides a deeper understanding of the interactions and properties of these compounds at the molecular level, which is crucial for their application in various scientific fields (Ghalla et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
4-benzoylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZBRARCTFICSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445369 | |
| Record name | 4-benzoylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20912-50-9 | |
| Record name | 4-benzoylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a novel synthetic route to access 4-benzoylbenzaldehyde?
A1: A recent study [] describes a novel method for synthesizing this compound. Researchers found that reacting benzoyl chloride with tributylphosphine generates benzoyl tributylphosphonium chloride in situ. Subsequent addition of samarium diiodide to this mixture at -40°C in THF yielded this compound as the major product. This reaction pathway offers a new approach to obtaining this valuable compound. Interestingly, the presence of para-substituents on the benzoyl chloride starting material influenced the reaction outcome. Specifically, benzoyl chlorides lacking para-substituents primarily yielded this compound. Conversely, benzoyl chlorides containing a para-methyl or chloro group were exclusively converted into the corresponding α-diketone.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


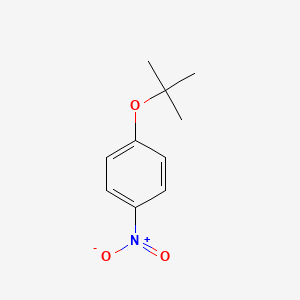
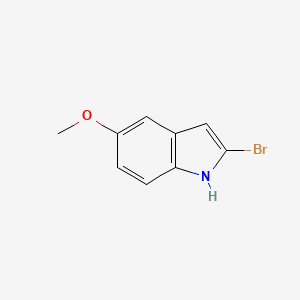
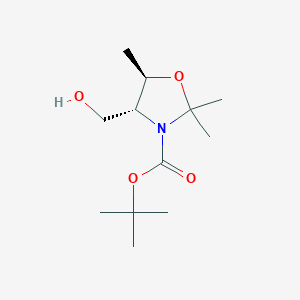

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)
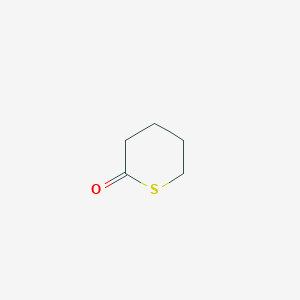
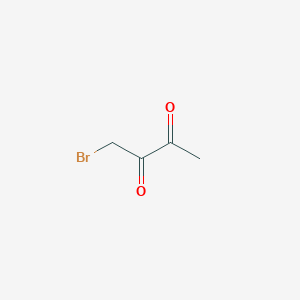

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)


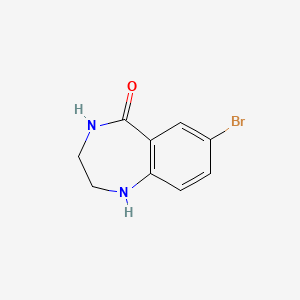
![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)

